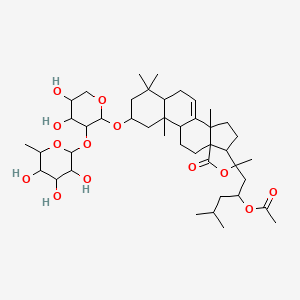
Stichoposide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stichoposide is a triterpene glycoside.
Applications De Recherche Scientifique
Anticancer Properties
1. Induction of Apoptosis
Stichoposide C has been shown to induce apoptosis in various cancer cell lines, including leukemic and colorectal cancer cells. The mechanism involves the activation of the extrinsic apoptotic pathway through Fas receptor activation and caspase-8, leading to mitochondrial damage and subsequent activation of caspase-3. This process is also associated with increased ceramide generation via acid sphingomyelinase activation, which is crucial for the apoptotic response .
2. Efficacy Against Ovarian Cancer
Research indicates that this compound C exhibits significant anticancer effects against ovarian cancer cells. In vitro studies demonstrated that STC inhibits cell proliferation and induces apoptosis in ovarian cancer cell lines. In vivo experiments further supported these findings, showing reduced tumor growth in xenograft models treated with STC .
3. Impact on Cancer Stem Cells
This compound D has been reported to affect cancer stem cells (CSCs), which are often responsible for tumor recurrence and resistance to conventional therapies. Studies have indicated that STC can sensitize CSCs to treatment by inducing apoptosis and altering surface marker expressions associated with stemness .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Yun et al., 2015 | Demonstrated that this compound D induces apoptosis in leukemic cells by activating Ceramide Synthase 6. |
| Zhang et al., 2022 | Showed that STC significantly inhibited ovarian cancer cell proliferation and induced apoptosis through multiple signaling pathways. |
| Kwon et al., 2023 | Investigated the effects of STC on CSCs, revealing its potential to target resistant populations within tumors. |
Propriétés
Numéro CAS |
37341-37-0 |
|---|---|
Formule moléculaire |
C43H69O14 |
Poids moléculaire |
793 g/mol |
Nom IUPAC |
[1-[15-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-6-yl]-4-methylpentan-2-yl] acetate |
InChI |
InChI=1S/C43H68O13/c1-21(2)16-24(53-23(4)44)19-42(9)30-13-14-41(8)27-10-11-29-39(5,6)17-25(18-40(29,7)26(27)12-15-43(30,41)38(50)56-42)54-37-35(32(47)28(45)20-51-37)55-36-34(49)33(48)31(46)22(3)52-36/h10,21-22,24-26,28-37,45-49H,11-20H2,1-9H3 |
Clé InChI |
KTMADCBJGDJBHH-OOYIRBOKSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CC(C4CC=C5C(C4(C3)C)CCC67C5(CCC6C(OC7=O)(C)CC(CC(C)C)OC(=O)C)C)(C)C)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CC(C4CC=C5C(C4(C3)C)CCC67C5(CCC6C(OC7=O)(C)CC(CC(C)C)OC(=O)C)C)(C)C)O)O)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
holotoxin A1 holotoxin B1 holotoxins stichoposide stichoposide A stichoposide A1 stichoposide C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















